molecular formula C6H9F3O4S B8411335 3-Tetrahydrofuranylmethyl triflate

3-Tetrahydrofuranylmethyl triflate

Cat. No.: B8411335
M. Wt: 234.20 g/mol
InChI Key: CTHJIPQQNSSJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tetrahydrofuranylmethyl triflate is a trifluoromethanesulfonate ester characterized by a tetrahydrofuran (THF) ring substituent. It serves as a reactive intermediate in organic synthesis, particularly in alkylation and glycosylation reactions.

Properties

Molecular Formula

C6H9F3O4S

Molecular Weight

234.20 g/mol

IUPAC Name

oxolan-3-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-4-5-1-2-12-3-5/h5H,1-4H2

InChI Key

CTHJIPQQNSSJLX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Reactivity

3-Tetrahydrofuranylmethyl triflate exhibits marked thermal instability compared to other triflate esters. Experimental studies demonstrate that it undergoes decomposition at temperatures as low as 55°C, even in inert solvents like dichloromethane or acetonitrile . In contrast:

  • Trifluoromethanesulfonyl chloride (a related sulfonyl halide) has a boiling point of 29–32°C and higher thermal stability under anhydrous conditions .
  • Triflate intermediates 3a and 3b (2,9-diazaperylene derivatives) remain stable at room temperature but show reactivity shifts in the presence of electron-deficient aromatic systems .

Electronic Properties and Frontier Orbital Energies

The electronic behavior of triflates is heavily influenced by substituents. For this compound, the electron-donating THF group likely raises its HOMO (Highest Occupied Molecular Orbital) energy, enhancing nucleophilic reactivity. By comparison:

  • Triflate intermediates 3a and 3b (with sp² nitrogen atoms) exhibit stabilized HOMO/LUMO (Lowest Unoccupied Molecular Orbital) energies due to electron-withdrawing effects. For example, 3a has a HOMO of -5.5 eV and LUMO of -2.0 eV, whereas 3b shows a HOMO of -5.3 eV and LUMO of -1.9 eV .
  • Methyl triflate (lacking cyclic ether substituents) has higher electrophilicity but lower steric hindrance, enabling faster alkylation kinetics.

Physical and Chemical Properties

Property This compound Triflate Intermediate 3a Trifluoromethanesulfonyl Chloride
Decomposition Temperature 55°C Stable at RT N/A
Boiling Point N/A N/A 29–32°C
Density ~1.5 g/mL (estimated) N/A 1.583 g/mL
Key Reactivity Decomposes under heat Stabilized HOMO/LUMO Hydrolyzes rapidly in water

Research Findings and Discussion

  • Instability Mechanism : The decomposition of this compound at 55°C involves oxygen transfer or solvolysis pathways, as observed in analogous triflates . This limits its utility in high-temperature reactions.
  • Electronic Modulation : Unlike nitrogen-stabilized triflates (e.g., 3a/3b), the THF group in this compound likely reduces electron-deficient character, altering its interaction with nucleophiles .
  • Solubility : The THF moiety enhances solubility in polar aprotic solvents (e.g., THF, acetonitrile) compared to aryl triflates, which often require halogenated solvents .

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